1-(3-chlorophenyl)-5-(4-chlorophenyl)-N-methyl-1H-pyrazole-3-carboxamide
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Overview
Description
1-(3-chlorophenyl)-5-(4-chlorophenyl)-N-methyl-1H-pyrazole-3-carboxamide is a synthetic compound characterized by the presence of two chlorophenyl groups attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-5-(4-chlorophenyl)-N-methyl-1H-pyrazole-3-carboxamide typically involves the reaction of 3-chlorobenzoyl chloride with 4-chlorophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-5-(4-chlorophenyl)-N-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-(3-chlorophenyl)-5-(4-chlorophenyl)-N-methyl-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-5-(4-chlorophenyl)-N-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and functions .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride
- Methyl-3-aryl-3-(4-chlorophenyl)-2,2-dimethylpropanoates
Uniqueness
1-(3-chlorophenyl)-5-(4-chlorophenyl)-N-methyl-1H-pyrazole-3-carboxamide is unique due to its specific structural features, including the presence of two chlorophenyl groups and a pyrazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
1-(3-chlorophenyl)-5-(4-chlorophenyl)-N-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O/c1-20-17(23)15-10-16(11-5-7-12(18)8-6-11)22(21-15)14-4-2-3-13(19)9-14/h2-10H,1H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQKKMVTRAAYBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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